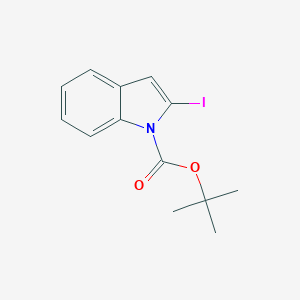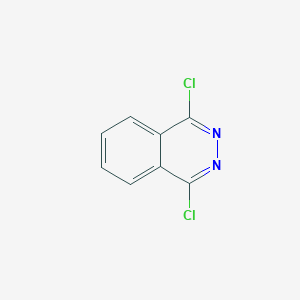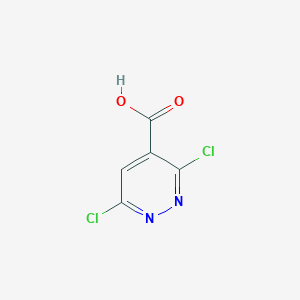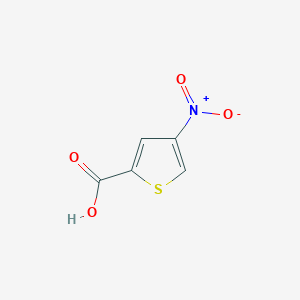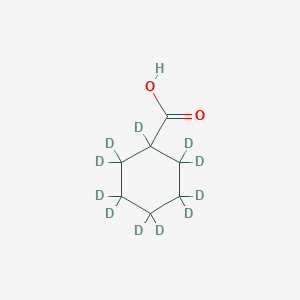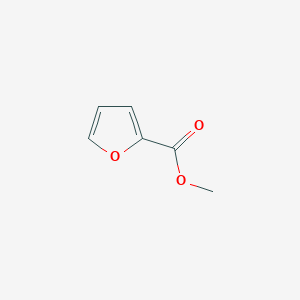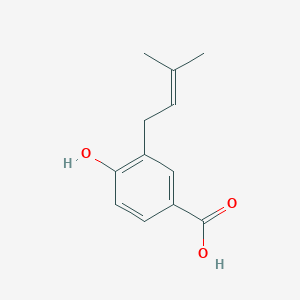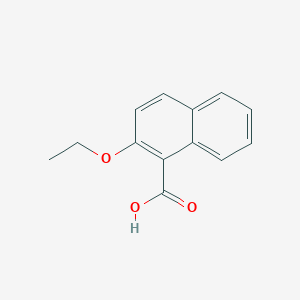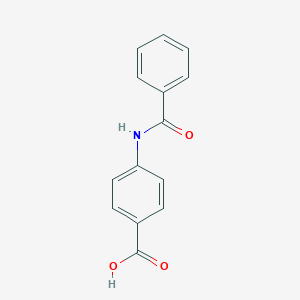
2-Coumaranone
Vue d'ensemble
Description
2-Coumaranone is a bicyclic heteroaromatic compound in which a six-membered benzene ring is annulated with a five-membered γ-butyrolactone ring . It has been used to study the effects of coumarins on 7,12-dimethyibenz(a)anthracene induced neoplasia of the rat mammary gland .
Synthesis Analysis
The synthesis of 2-Coumaranone involves the reaction of glyoxylic acid, in vapor phase, with cyclohexanone, in the presence of a dehydrogenation catalyst . The process includes an acid-catalyzed aldol condensation to form cis-2-oxocyclohexylidene acetic acid, which is then transformed into the so-called enollactone through water elimination. The enollactone is continuously dehydrogenated at 250 °C in the vapor phase on a palladium catalyst to form 2-coumaranone .Molecular Structure Analysis
The molecular formula of 2-Coumaranone is C8H6O2 . The IUPAC Standard InChI is InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 .Chemical Reactions Analysis
2-Coumaranones are evolving as a new, efficient, versatile, and synthetically accessible platform for the next generation chemiluminescent probes . The exact mechanism of their chemiluminescence remains elusive .Physical And Chemical Properties Analysis
2-Coumaranone is an off-white to pale yellow solid with an aromatic odor . It is soluble in hot water, diethyl ether , and acetonitrile .Applications De Recherche Scientifique
Chemiluminescence Probes
2-Coumaranone derivatives are emerging as a new platform for chemiluminescent probes due to their efficient and versatile properties . These compounds are particularly useful in the development of next-generation probes that can emit light upon chemical reaction without the need for external light sources. Their potential in chemiluminescence stems from their favorable quantum yields and the ability to undergo reactions that produce light, which can be harnessed in various analytical applications.
Bioluminescence Reactions
The study of bioluminescence reactions has benefited from the use of 2-Coumaranone as a model system . These compounds can simulate the natural light-emitting reactions found in biological organisms, aiding in the understanding of the mechanisms behind bioluminescence. This can lead to the design of new 2-Coumaranone derivatives with superior emission characteristics for bioanalytical applications.
Enzyme Detection
2-Coumaranone has been used as a probe for detecting enzymes that hydrolyze 2-hydroxybenzofuran structures . This application is crucial in biochemistry and molecular biology, where enzyme activity assays are fundamental for understanding enzymatic functions and for the development of enzyme inhibitors as therapeutic agents.
Gas Analysis
In the field of gas analysis, chemiluminescence involving 2-Coumaranone is utilized, such as in ozone-induced chemiluminescence . This application is significant for environmental monitoring and industrial processes where the detection and measurement of gases are required.
Biomolecule Assay
The chemiluminescent properties of 2-Coumaranone derivatives make them suitable for the detection and assay of biomolecules, such as in ELISA and Western blot techniques . These methods are widely used in clinical diagnostics and research to detect the presence of specific proteins or antibodies.
Synthetic Pharmaceutical Agents
2-Coumaranone serves as a starting material for the synthesis of various pharmaceutical agents . Its structure is key in the development of drugs with diverse therapeutic effects, including antiarrhythmic medications and fungicides.
Mécanisme D'action
Target of Action
2-Coumaranone is a bicyclic heteroaromatic compound . It has been used to study the effects of coumarins on 7,12-dimethyibenz (a)anthracene induced neoplasia of the rat mammary gland . It was also employed as a probe for detecting enzymes which hydrolyze 2-hydroxybenzofuran structures .
Mode of Action
The exact mechanism of 2-Coumaranone’s action remains elusive . It has been shown that superoxide radical anions are involved in the reactions . This supports the hypothesis that the mechanism includes a single electron transfer step .
Biochemical Pathways
The decomposition of the high-energy intermediate, 1,2-dioxetanone, is described in the ground state and in the first three excited singlet states . This indicates that there is at least one conical intersection, which is crucial for the generation of excited-state molecules .
Pharmacokinetics
Its synthesis involves a series of chemical reactions, including an acid-catalyzed aldol condensation and a dehydrogenation process . These processes could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
A peroxy anion that is generated was found to be able to undergo a side reaction that leads to the same (isolated) product as in the light-generating reaction . This suggests that 2-Coumaranone may have multiple pathways of action, leading to different molecular and cellular effects.
Action Environment
The action of 2-Coumaranone can be influenced by various environmental factors. For instance, the synthesis of 2-Coumaranone involves a dehydrogenation process at 250 °C , suggesting that high temperatures could potentially influence its stability and efficacy.
Safety and Hazards
Orientations Futures
2-Coumaranones are evolving as a new, efficient, versatile, and synthetically accessible platform for the next generation chemiluminescent probes . Despite the favorable quantum yields, the exact mechanism of their chemiluminescence remains elusive . These results demonstrate the applicability of 2-coumaranones as a model system for several bioluminescence reactions and may lead to the design of new 2-coumaranone derivatives with superior emission characteristics for bioanalytical applications .
Propriétés
IUPAC Name |
3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGCWSMSTYWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203829 | |
| Record name | (3H)-Benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Coumaranone | |
CAS RN |
553-86-6 | |
| Record name | 2(3H)-Benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3H)-Benzofuran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzofuranone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3H)-Benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3H)-benzofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K47Z4Q1E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-coumaranone derivatives interesting for chemiluminescence applications?
A1: 2-Coumaranones are emerging as a promising platform for developing new chemiluminescent probes. They offer several advantages including:
- High quantum yields: This translates to efficient light emission, making them suitable for sensitive detection applications. [, ]
- Synthetic accessibility: They can be synthesized through relatively straightforward methods, allowing for the creation of diverse derivatives. [, , ]
- Versatility: Their structure can be readily modified to tune their chemiluminescent properties, such as emission wavelength and intensity. []
Q2: How does the chemiluminescence of 2-coumaranones work?
A2: The current understanding suggests a mechanism involving the following key steps: [, , , ]
Q3: What is the role of superoxide radical anions in 2-coumaranone chemiluminescence?
A3: Electron paramagnetic resonance (EPR) spectroscopy studies have provided evidence for the involvement of superoxide radical anions in the reaction. This supports the hypothesis that a single electron transfer step is involved in the mechanism, potentially during the formation or decomposition of the dioxetanone intermediate. []
Q4: What insights have computational studies provided into 2-coumaranone chemiluminescence?
A4: Computational analyses, particularly those focusing on the decomposition of the 1,2-dioxetanone intermediate, have revealed:
- Conical intersection: The existence of at least one conical intersection, which facilitates the transition from the ground state to an excited state, a crucial step for light emission. []
- Chemiexcitation and photorelaxation pathways: Theoretical investigations have helped to clarify the pathways involved in the generation and relaxation of the excited-state light emitter. []
Q5: What is the molecular formula and weight of 2-coumaranone?
A5: The molecular formula of 2-coumaranone is C8H6O2, and its molecular weight is 134.13 g/mol.
Q6: What spectroscopic techniques are helpful in characterizing 2-coumaranones?
A6: Several spectroscopic techniques are commonly employed for the structural analysis of 2-coumaranones, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and connectivity of atoms within the molecule. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, particularly the characteristic carbonyl group of the lactone. []
- Mass spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, providing valuable structural information. [, , ]
- UV-Vis spectroscopy: This technique is used to study the electronic transitions within the molecule, which is particularly useful for understanding its light absorption and emission properties. [, ]
Q7: What are the potential biological applications of 2-coumaranone derivatives?
A7: Research suggests potential applications in:
- Nematicidal agents: Some 2-coumaranone derivatives, such as those isolated from the bacterium Lysinimonas M4, have shown significant nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus, suggesting their potential use in controlling pine wilt disease. []
- Bio-antimutagens: Certain lactones, including 2-coumaranone, have exhibited bio-antimutagenic effects in microbial assays, suggesting potential applications in preventing or reducing mutagenesis. []
- Insecticidal agents: Studies have identified 2-coumaranone as one of the active insecticidal components in extracts from the fungus Beauveria tenella. [, ]
Q8: How do the nematicidal 2-coumaranones interact with their target?
A8: While the exact mechanism of action is still under investigation, research suggests that these compounds induce oxidative stress in nematodes, leading to their death. This is supported by observations of:
- Increased ROS levels: Nematodes treated with the nematicidal 2-coumaranones exhibit elevated levels of reactive oxygen species (ROS). []
- Altered antioxidant enzyme activity: The compounds disrupt the balance of antioxidant enzymes in the nematodes, leading to a decrease in catalase (CAT) and peroxidase (POD) activity, while increasing superoxide dismutase (SOD) activity. []
Q9: What are the common synthetic approaches for preparing 2-coumaranones?
A9: 2-Coumaranones can be synthesized through various methods, including:
- Condensation reactions: One common approach involves the condensation of salicylaldehyde derivatives with appropriate reagents, such as ethyl bromoacetate, followed by cyclization. []
- Cyclocarbonylation reactions: Palladium-catalyzed cyclocarbonylation of o-ethynylphenols with vinyl triflates under carbon monoxide atmosphere has been reported as an efficient method for synthesizing 3-alkylidene-2-coumaranones. []
- Dehydrogenation: Catalytic dehydrogenation of α-carboxymethylidene cyclohexanone offers another route for 2-coumaranone synthesis. []
Q10: How do structural modifications affect the properties of 2-coumaranones?
A10: Structural modifications, particularly at the benzene ring and the lactone moiety, can significantly influence the properties of 2-coumaranones, such as:
- Chemiluminescence: Introducing electron-donating or electron-withdrawing groups on the benzene ring can alter the emission wavelength and intensity of the chemiluminescence. []
- Biological activity: Modifications to the structure can impact the interactions with biological targets, influencing their activity and potency. [, ]
- Reactivity: Substituents can affect the reactivity of the 2-coumaranone core, influencing its susceptibility to chemical transformations. []
Q11: What are the environmental implications of 2-coumaranones?
A11: While research on the environmental fate and impact of 2-coumaranones is limited, some studies have investigated their degradation pathways. For instance, 2-coumaranone has been identified as an intermediate in the photodegradation of 2,3-benzofuran in TiO2 aqueous suspensions. [] Further research is needed to fully understand the environmental persistence, bioaccumulation potential, and ecotoxicological effects of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

